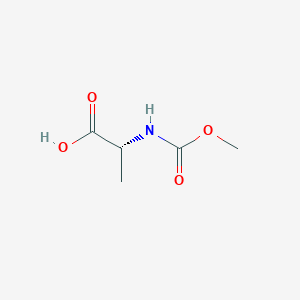![molecular formula C6H10O2 B069049 1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol CAS No. 190895-93-3](/img/structure/B69049.png)
1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol, also known as MBOH, is a bicyclic compound that belongs to the family of oxabicyclohexanes. MBOH has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields.
Applications De Recherche Scientifique
1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol has been widely studied in various scientific fields, including organic chemistry, medicinal chemistry, and pharmacology. In organic chemistry, 1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol has been used as a starting material for the synthesis of other compounds, such as chiral lactones and amino alcohols. In medicinal chemistry, 1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In pharmacology, 1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol has been used as a tool compound to study the mechanism of action of certain receptors and enzymes.
Mécanisme D'action
1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol exerts its biological effects through its interaction with specific receptors and enzymes in the body. For example, 1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol has been shown to bind to the GABA-A receptor, which is involved in regulating neuronal activity in the brain. 1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol also inhibits the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. These interactions lead to various biochemical and physiological effects in the body.
Effets Biochimiques Et Physiologiques
1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol has been shown to have various biochemical and physiological effects in the body, including sedative, anxiolytic, and anticonvulsant effects. 1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol has also been shown to improve cognitive function and memory in animal models. Additionally, 1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol has several advantages for use in lab experiments, including its relatively simple synthesis method, high purity, and well-characterized chemical properties. However, 1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol also has some limitations, including its potential toxicity and limited solubility in certain solvents.
Orientations Futures
There are several potential future directions for research on 1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol, including the development of more efficient synthesis methods, the exploration of its potential as a drug candidate for various diseases, and the investigation of its interactions with other receptors and enzymes in the body. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol and its potential therapeutic applications.
In conclusion, 1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol is a unique and versatile compound that has gained significant attention in scientific research due to its potential applications in various fields. Further research on 1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Méthodes De Synthèse
1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol can be synthesized through a multi-step process involving the reaction of cyclohexene oxide with methyl magnesium bromide, followed by the addition of water and acid. The resulting product is purified through distillation and recrystallization to obtain pure 1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol.
Propriétés
Numéro CAS |
190895-93-3 |
|---|---|
Nom du produit |
1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol |
Formule moléculaire |
C6H10O2 |
Poids moléculaire |
114.14 g/mol |
Nom IUPAC |
1-methyl-6-oxabicyclo[3.1.0]hexan-2-ol |
InChI |
InChI=1S/C6H10O2/c1-6-4(7)2-3-5(6)8-6/h4-5,7H,2-3H2,1H3 |
Clé InChI |
IJHHHVZMORSGSL-UHFFFAOYSA-N |
SMILES |
CC12C(CCC1O2)O |
SMILES canonique |
CC12C(CCC1O2)O |
Synonymes |
6-Oxabicyclo[3.1.0]hexan-2-ol, 1-methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



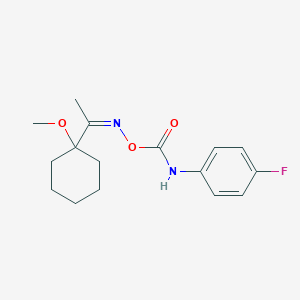
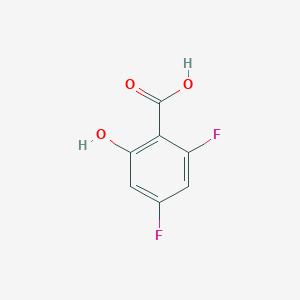
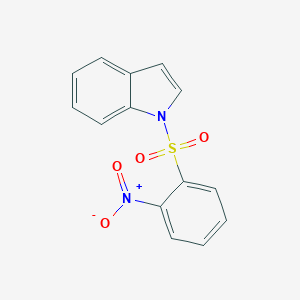
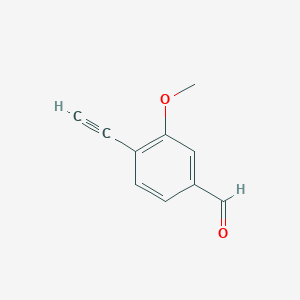
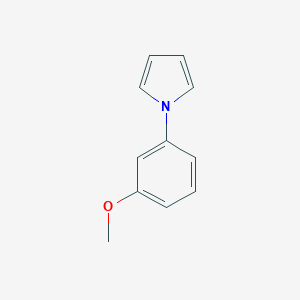
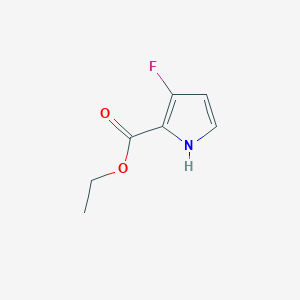
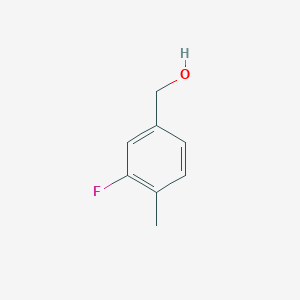
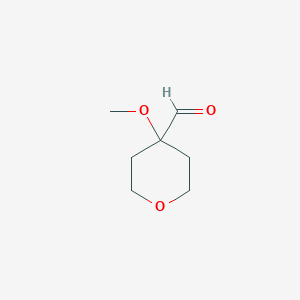

![4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carbonyl Chloride](/img/structure/B68992.png)
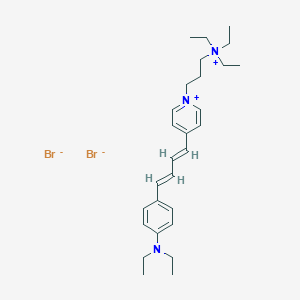
![Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate](/img/structure/B69000.png)

